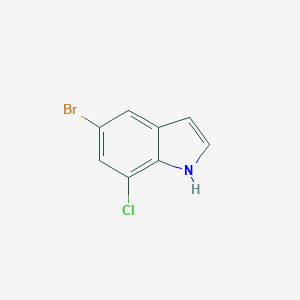

5-bromo-7-chloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOYBSYOOJMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444060 | |

| Record name | 5-bromo-7-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180623-89-6 | |

| Record name | 5-bromo-7-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-7-chloro-1H-indole

Introduction: The Strategic Importance of 5-bromo-7-chloro-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Strategic functionalization of the indole nucleus is a proven methodology for modulating the pharmacological activity, metabolic stability, and pharmacokinetic profile of these molecules. Among the vast library of functionalized indoles, 5-bromo-7-chloro-1H-indole (CAS No. 180623-89-6) has emerged as a particularly valuable and versatile building block for researchers in drug development.

This dihalogenated indole derivative offers a unique combination of physicochemical properties and synthetic handles that make it an indispensable precursor for complex molecular architectures. The bromine atom at the C-5 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the facile introduction of diverse aryl, alkenyl, and alkynyl moieties.[1] Concurrently, the electron-withdrawing chlorine atom at the C-7 position modulates the electron density of the indole ring system, influencing its reactivity and the fundamental physicochemical properties of any downstream molecules.[1] This strategic substitution pattern is instrumental in the synthesis of novel kinase inhibitors, serotonin receptor modulators, and other advanced heterocyclic therapeutics.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-bromo-7-chloro-1H-indole. As explicit experimental data for this specific compound is not widely available in peer-reviewed literature, this document combines established data from chemical suppliers, predictions from computational models, and expert analysis based on closely related structural analogues. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers and drug development professionals.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's basic physical and chemical properties is critical for its application in synthesis and formulation. The key identifiers and properties for 5-bromo-7-chloro-1H-indole are summarized below. It is important to note that while some properties are confirmed, others are predicted based on computational models and await experimental verification.

| Property | Value | Source & Notes |

| CAS Number | 180623-89-6 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrClN | [2][3] |

| Molecular Weight | 230.49 g/mol | [1][2][3] |

| Synonym | 7-chloro-5-bromoindole | [3] |

| Appearance | Off-white to pink solid (Predicted) | Based on analogues |

| Melting Point | Not Published | Awaiting experimental determination. See Protocol 1. |

| Boiling Point | 348.1 ± 22.0 °C (Predicted) | |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥97% (Typical Specification) | [2][3] |

Part 2: Spectroscopic and Spectrometric Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While specific experimental spectra for 5-bromo-7-chloro-1H-indole are not widely published, we can reliably predict the chemical shifts based on the extensive data available for related halogenated indoles and the known electronic effects of the substituents.[1]

Predicted ¹H and ¹³C NMR Spectral Data

The electron-withdrawing nature of both the bromine and chlorine atoms will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing them to appear further downfield compared to unsubstituted indole. The following table outlines the predicted chemical shifts in a typical NMR solvent like deuterochloroform (CDCl₃).

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparative Insights |

| N-H | >8.2 (broad singlet) | - | Typical for indole N-H; broadening due to quadrupolar relaxation and exchange.[1] |

| C2-H | ~7.3 - 7.4 | ~126 - 128 | Influenced by the aromatic system; similar to other 5,7-disubstituted indoles. |

| C3-H | ~6.5 - 6.6 | ~102 - 104 | The most shielded proton on the pyrrole ring, typical for indoles.[4] |

| C4-H | ~7.5 - 7.6 | ~122 - 124 | Deshielded by the adjacent C7a-N bond and the C7-Cl substituent. |

| C5 | - | ~114 - 116 | Site of bromination. The "heavy atom effect" of bromine causes a characteristic upfield shift for the directly attached carbon compared to chlorine. |

| C6-H | ~7.3 - 7.4 | ~124 - 126 | Flanked by two halogen-bearing carbons, leading to a downfield shift. |

| C7 | - | ~118 - 120 | Site of chlorination. The carbon directly attached to chlorine is significantly deshielded. |

| C3a | - | ~129 - 131 | Bridgehead carbon adjacent to the pyrrole ring. |

| C7a | - | ~133 - 135 | Bridgehead carbon deshielded by the nitrogen and the C7-Cl group. |

Protocol 1: Standardized Methodology for NMR Spectrum Acquisition

This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind these steps is to ensure accuracy, resolution, and reproducibility.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 5-bromo-7-chloro-1H-indole.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. DMSO-d₆ is a more polar alternative if solubility is an issue.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the 0.0 ppm reference point.

-

-

Instrument Setup (400/500 MHz Spectrometer):

-

Insert the sample and lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift during acquisition, ensuring spectral stability.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: Proper shimming is critical for achieving sharp, well-resolved spectral lines, which is essential for accurate coupling constant analysis.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, aiding interpretation.

-

Spectral Width: ~220 ppm, centered around 100-120 ppm.

-

Number of Scans: 1024-4096 scans. Rationale: The low natural abundance of ¹³C requires a significantly larger number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Part 3: Solubility Profile and Lipophilicity

The solubility and lipophilicity of a compound are paramount in drug development, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Qualitative Solubility: As a halogenated aromatic heterocycle, 5-bromo-7-chloro-1H-indole is expected to be practically insoluble in water. It is predicted to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A computationally predicted LogP value for this compound is 3.58 , indicating significant lipophilicity.[3] This property is often desirable for crossing cellular membranes but may also lead to challenges with aqueous solubility and potential off-target binding.

Protocol 2: Experimental Determination of Solubility via Shake-Flask Method (ICH Guideline)

This protocol provides a standardized workflow for quantitatively assessing solubility, a critical parameter for formulation and preclinical studies.

-

Preparation: Prepare saturated solutions by adding an excess amount of 5-bromo-7-chloro-1H-indole to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. Rationale: 24-48 hours is a standard duration to ensure that the dissolution process has reached its thermodynamic endpoint.

-

Phase Separation: Centrifuge the vials at high speed (>10,000 rpm) to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Part 4: Chemical Reactivity and Stability

The synthetic utility of 5-bromo-7-chloro-1H-indole is defined by the distinct reactivity of its functional groups and the overall stability of the indole core.

-

Cross-Coupling Reactions: The C5-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient installation of a wide variety of substituents, a cornerstone of modern medicinal chemistry library synthesis.[1]

-

N-H Functionalization: The indole nitrogen (N-1) is a nucleophilic site and can be readily alkylated, acylated, or protected using standard methodologies, providing another vector for structural diversification.

-

Electrophilic Aromatic Substitution: Despite the deactivating nature of the two halogen substituents, the indole ring remains an electron-rich system. The powerful activating effect of the pyrrole nitrogen directs electrophilic aromatic substitution (e.g., nitration, further halogenation) to occur preferentially at the C-3 position.[1]

-

Stability: Halogenated indoles are generally stable compounds under standard laboratory conditions (room temperature, protected from light). Storage in a cool, dry, and inert atmosphere is recommended for long-term preservation of purity.[3]

Caption: Key reactivity sites on the 5-bromo-7-chloro-1H-indole scaffold.

Part 5: Analytical Methodologies for Quality Control

Ensuring the purity and identity of a chemical building block is a non-negotiable aspect of scientific research and drug development. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Protocol 3: Purity Determination by Reverse-Phase HPLC

This protocol outlines a robust, self-validating method for determining the purity of 5-bromo-7-chloro-1H-indole.

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid modifier improves peak shape and ensures the analyte is in a single protonation state.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

System Suitability: Before analysis, perform a system suitability test by injecting a standard compound to ensure the system is operating correctly (checking for theoretical plates, tailing factor, and reproducibility).

-

-

Sample Preparation:

-

Prepare a stock solution of 5-bromo-7-chloro-1H-indole in a 50:50 mixture of Mobile Phase A and B (or pure Acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution for injection at ~0.1 mg/mL by diluting the stock solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: ~220 nm or 275 nm (typical for indole chromophore). A diode array detector can be used to scan multiple wavelengths.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 50% B

-

18-20 min: 50% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Sources

A Technical Guide to 5-bromo-7-chloro-1H-indole: A Keystone Building Block in Modern Drug Discovery

For Immediate Release

[Shanghai, CN – January 5, 2026] – As the landscape of medicinal chemistry evolves towards increasingly complex and targeted therapeutics, the strategic importance of versatile molecular scaffolds has never been greater. Among these, the halogenated indole framework stands out for its proven utility in shaping the pharmacological profiles of novel drug candidates. This technical guide offers an in-depth exploration of 5-bromo-7-chloro-1H-indole, a di-halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. With a unique substitution pattern that offers distinct and complementary reactivity, this compound serves as a pivotal intermediate in the synthesis of a new generation of targeted therapies, particularly in oncology.

Core Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and a thorough understanding of its fundamental properties. 5-bromo-7-chloro-1H-indole is a solid at room temperature, and its core identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 180623-89-6 | [1] |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| Synonym | 7-chloro-5-bromoindole | [1] |

| SMILES | ClC1=CC(Br)=CC2=C1NC=C2 | [1] |

| InChIKey | NBSOYBSYOOJMPE-UHFFFAOYSA-N |

The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C7 position of the indole ring system imparts a unique electronic and steric profile to the molecule. The electron-withdrawing nature of both halogens modulates the electron density of the bicyclic core, influencing its reactivity and the physicochemical properties of any downstream derivatives.[2]

References

An In-depth Technical Guide to the Spectral Analysis of 5-bromo-7-chloro-1H-indole

Introduction

5-bromo-7-chloro-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. This technical guide provides a comprehensive overview of the spectral data for 5-bromo-7-chloro-1H-indole, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related halogenated indole structures. While specific experimental data for this exact molecule is not widely published, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous compounds to provide a reliable analytical framework.[1]

Molecular Structure and Isotopic Considerations

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of 5-bromo-7-chloro-1H-indole is depicted below.

Caption: Molecular structure of 5-bromo-7-chloro-1H-indole.

The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will have a significant and predictable impact on the mass spectrum of the molecule, providing a distinct isotopic signature for the molecular ion and any halogen-containing fragments.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing effects of the bromine and chlorine atoms significantly influence the chemical shifts of the protons and carbons in 5-bromo-7-chloro-1H-indole.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | > 8.0 | br s | - |

| H-2 | ~ 7.2 - 7.4 | t or dd | J ≈ 2.5, 1.0 |

| H-3 | ~ 6.5 - 6.6 | t or dd | J ≈ 2.5, 2.0 |

| H-4 | ~ 7.5 - 7.7 | d | J ≈ 1.5 |

| H-6 | ~ 7.1 - 7.3 | d | J ≈ 1.5 |

Interpretation:

-

N-H Proton (H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a high chemical shift (downfield), typically above 8.0 ppm.[1] Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Pyrrole Ring Protons (H-2 and H-3): The protons on the pyrrole ring, H-2 and H-3, will exhibit characteristic signals. H-3 is generally more shielded than H-2.[2] They often show coupling to each other and smaller couplings to the N-H proton.

-

Benzene Ring Protons (H-4 and H-6): The protons on the benzene ring are significantly affected by the adjacent halogen substituents. The electronegativity of chlorine and bromine will deshield the neighboring protons, causing them to shift downfield. H-4 is adjacent to the chlorine at C-7, and H-6 is adjacent to the bromine at C-5. They are expected to appear as doublets due to meta-coupling.

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 124 - 126 |

| C-3 | ~ 101 - 103 |

| C-3a | ~ 127 - 129 |

| C-4 | ~ 120 - 122 |

| C-5 | ~ 113 - 115 |

| C-6 | ~ 123 - 125 |

| C-7 | ~ 115 - 117 |

| C-7a | ~ 133 - 135 |

Interpretation:

-

Carbons Attached to Halogens (C-5 and C-7): The carbons directly bonded to the electronegative bromine and chlorine atoms (C-5 and C-7) will experience a significant downfield shift.[1]

-

Pyrrole Ring Carbons (C-2 and C-3): Similar to other indoles, C-3 is expected to be more shielded (appear at a lower chemical shift) than C-2.[2]

-

Bridgehead Carbons (C-3a and C-7a): These quaternary carbons will have distinct chemical shifts, with C-7a being more deshielded due to its proximity to the nitrogen and the chlorine-substituted carbon.[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-specific pulse program and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-7-chloro-1H-indole will be characterized by vibrations of the N-H bond, C-H bonds, and the aromatic ring system.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3400 - 3500 | N-H stretch | Medium |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~ 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| ~ 1100 - 1000 | C-N stretch | Medium |

| < 800 | C-Cl and C-Br stretch | Medium to Strong |

Interpretation:

-

N-H Stretch: The most characteristic peak for an indole is the N-H stretching vibration, which appears in the region of 3400-3500 cm⁻¹.[3][4] The exact position can be influenced by hydrogen bonding.

-

Aromatic C-H and C=C Stretches: The aromatic nature of the indole ring system will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]

-

C-Halogen Stretches: The vibrations of the C-Cl and C-Br bonds will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-bromo-7-chloro-1H-indole, the presence of two different halogen atoms will result in a highly characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum will show a prominent cluster of peaks for the molecular ion due to the isotopes of bromine and chlorine. The expected m/z values are:

-

m/z for C₈H₅³⁵Cl⁷⁹Br N⁺

-

m/z+2 for C₈H₅³⁷Cl⁷⁹Br N⁺ and C₈H₅³⁵Cl⁸¹Br N⁺

-

m/z+4 for C₈H₅³⁷Cl⁸¹Br N⁺ The relative intensities of these peaks will be a fingerprint of the presence of one bromine and one chlorine atom.[1]

-

-

Fragmentation: Common fragmentation pathways for indoles involve the loss of HCN (27 u).[1] Other fragments may arise from the loss of the halogen atoms.

Caption: Predicted major fragmentation pathways for 5-bromo-7-chloro-1H-indole in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

A common method for analyzing small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the solution is injected into the GC.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using electron ionization, EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectral analysis of 5-bromo-7-chloro-1H-indole, through the combined application of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on established spectroscopic principles and data from analogous compounds, offer researchers, scientists, and drug development professionals the necessary tools to confidently analyze this important heterocyclic molecule.

References

- ProQuest. (n.d.). Infrared Spectra of Indole Compounds.

-

Witkop, B., & Patrick, J. B. (1951). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 73(2), 713–716. Retrieved from [Link]

Sources

solubility of 5-bromo-7-chloro-1H-indole in common lab solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-7-Chloro-1H-Indole

Abstract

5-Bromo-7-chloro-1H-indole is a halogenated indole derivative with potential applications as a key intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction chemistry, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-bromo-7-chloro-1H-indole, grounded in fundamental principles of physical chemistry. Due to the absence of published experimental data for this specific molecule, this document serves as a predictive framework and establishes a gold-standard experimental protocol for its empirical determination. We explore the compound's structural attributes, apply theoretical solubility models, and provide a detailed, validated methodology for researchers to generate reliable quantitative data.

Introduction: The Critical Role of Solubility

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Halogenation is a proven strategy to modulate the physicochemical properties of such scaffolds, influencing lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-7-chloro-1H-indole represents a synthetically valuable building block, yet like many novel compounds, its fundamental physical properties are not well-documented.

Solubility is not merely a physical constant; it is a critical parameter that dictates the viability of a compound in nearly every stage of research and development.[2] From achieving requisite concentrations in a reaction vessel to enabling purification via crystallization and ensuring bioavailability in a drug formulation, solubility is a gatekeeper to progress. This guide provides drug development professionals and researchers with the foundational knowledge and practical tools to approach the solubility challenges presented by 5-bromo-7-chloro-1H-indole.

Physicochemical Profile and Predictive Analysis

A molecule's solubility is intrinsically linked to its structural and electronic properties. While specific experimental data for 5-bromo-7-chloro-1H-indole is not publicly available, an analysis of its structure provides a strong basis for qualitative prediction.

Table 1: Physicochemical Properties of 5-Bromo-7-chloro-1H-indole

| Property | Value / Status | Source / Comment |

| IUPAC Name | 5-Bromo-7-chloro-1H-indole | --- |

| CAS Number | 180623-89-6 | [3] |

| Molecular Formula | C₈H₅BrClN | [3] |

| Molecular Weight | 230.49 g/mol | [3] |

| Boiling Point | 348.1 ± 22.0 °C | Predicted[3] |

| Density | 1.772 ± 0.06 g/cm³ | Predicted[3] |

| Melting Point (MP) | Not Experimentally Determined | Crucial for quantitative prediction (e.g., via GSE). Must be determined empirically. |

| LogP (o/w) | Not Experimentally Determined | Key indicator of lipophilicity. Must be determined empirically or reliably calculated. |

| pKa | Not Experimentally Determined | The N-H proton is weakly acidic, typical of indoles. |

Structural Deconstruction and Its Implications

-

Indole Ring System: The core is a bicyclic aromatic system, which is predominantly nonpolar and hydrophobic. It is capable of participating in π-π stacking and van der Waals interactions.

-

N-H Group: The indole nitrogen contains a proton that can act as a hydrogen bond donor . This single feature provides a site for specific interaction with hydrogen bond accepting solvents (e.g., ethers, ketones, DMSO).

-

Halogen Substituents (Br and Cl): The presence of two different halogens significantly influences the molecule's properties. They increase the molecular weight and surface area, enhancing van der Waals forces. Critically, they increase the molecule's lipophilicity (hydrophobicity), which is expected to decrease solubility in polar solvents like water.[1]

Based on this analysis, 5-bromo-7-chloro-1H-indole is predicted to be a largely nonpolar, crystalline solid with limited hydrogen bonding capability. Its solubility will be dictated by a balance between disrupting its own crystal lattice energy and its interactions with the solvent.

Theoretical Frameworks for Solubility Prediction

While precise computational prediction of solubility from structure alone remains a significant challenge, several established theoretical frameworks can guide our understanding.[4]

The Principle of "Like Dissolves Like"

This foundational principle states that substances with similar intermolecular forces are likely to be soluble in one another.[4] For 5-bromo-7-chloro-1H-indole, this means:

-

Good solubility is expected in solvents that are moderately polar to nonpolar and can accommodate its aromatic structure.

-

Poor solubility is expected in highly polar, hydrogen-bonding solvents like water, which would have to disrupt their strong H-bond network to solvate the hydrophobic molecule.

Hansen Solubility Parameters (HSP)

HSP offers a more quantitative evolution of "like dissolves like." It deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.[5]

A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is favorable.[6] While the HSP of 5-bromo-7-chloro-1H-indole is unknown, Table 2 provides values for common solvents, allowing a researcher to match them once the solute's parameters are determined.

Table 2: Hansen Solubility Parameters for Common Laboratory Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data compiled from various sources, including[7][8]) |

The General Solubility Equation (GSE)

Developed by Yalkowsky, the GSE is a powerful tool for estimating the aqueous solubility (S, in mol/L) of crystalline non-electrolytes:

log(S) ≈ 0.5 - 0.01(MP - 25) - logP

Where MP is the melting point in °C and logP is the octanol-water partition coefficient.[9][10] This equation elegantly demonstrates that aqueous solubility is inversely proportional to both lipophilicity (logP) and crystal lattice strength (approximated by melting point). The utility of the GSE is currently limited by the lack of experimental MP and logP data for 5-bromo-7-chloro-1H-indole, underscoring the necessity of the experimental protocol outlined in Section 5.0.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of 5-bromo-7-chloro-1H-indole in a range of common laboratory solvents. These predictions should be considered hypotheses to be confirmed by empirical testing.

Table 3: Predicted Qualitative Solubility of 5-Bromo-7-chloro-1H-indole

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Very Low | Highly mismatched polarity. The compound is large and hydrophobic, unable to overcome the strong hydrogen bonding network of water. |

| Methanol / Ethanol | Polar Protic | Low to Moderate | The alkyl portion of the alcohols can interact with the indole ring, but the strong solvent H-bonding network is still unfavorable. |

| n-Hexane / Heptane | Nonpolar | Low to Moderate | While polarity matches reasonably well, the lack of any polar or H-bonding interactions may not be sufficient to overcome the crystal lattice energy of the solid. |

| Toluene | Nonpolar Aromatic | Moderate to High | The aromatic nature of toluene allows for favorable π-π interactions with the indole ring system. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to interact with the dipole moments created by the C-Cl and C-Br bonds. It is not a hydrogen bonding solvent, which is a good match. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is an excellent solvent for a wide range of organic compounds. Its ether oxygen can act as a hydrogen bond acceptor for the indole N-H. |

| Acetone | Polar Aprotic | High | Similar to THF, the ketone oxygen is a strong hydrogen bond acceptor, and its overall polarity is well-matched for dissolving many organic solids. |

| Ethyl Acetate | Polar Aprotic | High | A good balance of polarity and the presence of hydrogen bond accepting carbonyl groups make this a promising solvent. |

| Acetonitrile | Polar Aprotic | Moderate | Highly polar, but lacks strong hydrogen bonding capabilities. May be less effective than THF or Acetone if crystal lattice forces are strong. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of poorly soluble compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly effective polar aprotic solvent with a strong hydrogen bond accepting sulfoxide group. Often a solvent of last resort for difficult-to-dissolve compounds. |

Experimental Protocol: Gold-Standard Solubility Determination

To move beyond prediction to factual data, a rigorous, validated experimental method is required. The Saturation Shake-Flask Method is the internationally recognized gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD and USP.[6][11]

Causality and Principle

The method is designed to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute. By agitating the mixture at a constant temperature for a sufficient duration, we ensure the solvent has dissolved the maximum amount of solute possible. Subsequent analysis of the clear, filtered supernatant provides the quantitative solubility value. The inclusion of controls and time-point analysis validates that true equilibrium has been reached.

Materials and Reagents

-

5-Bromo-7-chloro-1H-indole (high purity, >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control (incubator shaker)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes (glass or polypropylene)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument (e.g., GC-MS, UV-Vis Spectrophotometer).

Step-by-Step Methodology

-

Preparation of Analytical Standards: a. Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMF). b. From the stock solution, prepare a series of calibration standards (typically 5-7 concentrations) by serial dilution. c. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.995.

-

Sample Preparation: a. To a series of labeled vials, add an excess amount of 5-bromo-7-chloro-1H-indole (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment. b. Accurately add a known volume of the test solvent to each vial (e.g., 2.0 mL). Prepare each solvent condition in triplicate to assess variability.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150-250 rpm). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[12] c. Allow the samples to equilibrate for a scientifically justified period. A typical starting point is 24-48 hours. For compounds with slow dissolution kinetics, 72 hours may be necessary. d. Self-Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not significantly change between the later time points, equilibrium is assumed.[8]

-

Sample Processing and Analysis: a. After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes at the same constant temperature. b. Carefully draw the supernatant into a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates. Causality Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane. d. If necessary, accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the analytical calibration curve. e. Analyze the final sample using the validated analytical method (e.g., HPLC).

-

Data Calculation and Reporting: a. Using the calibration curve, determine the concentration of the compound in the analyzed sample. b. Account for any dilution factors used during sample processing to calculate the final concentration in the original saturated solution. c. Report the solubility as an average of the triplicate measurements ± standard deviation, specifying the temperature. Common units include mg/mL, µg/mL, or molarity (mol/L).

Visualization of Key Solubility Concepts

The interplay of factors governing solubility can be complex. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility, providing a logical map of the concepts discussed in this guide.

Caption: Key factors influencing the solubility of an organic solid.

Conclusion and Recommendations

While no experimental solubility data for 5-bromo-7-chloro-1H-indole is currently published, a systematic analysis based on its molecular structure provides a strong predictive framework. The compound is anticipated to exhibit poor solubility in aqueous and highly polar protic solvents, with significantly better solubility in polar aprotic and nonpolar aromatic solvents. Solvents like THF, Acetone, and Dichloromethane are predicted to be highly effective.

However, these predictions remain qualitative. For any serious application in research or development, these hypotheses must be confirmed through rigorous experimental measurement. The provided shake-flask protocol represents a robust, self-validating system for generating accurate and reliable quantitative solubility data. It is strongly recommended that researchers invest the effort to perform these measurements early in their workflow to prevent unforeseen challenges in synthesis, purification, and formulation.

References

- Vertex AI Search. (2024). Physics-Based Solubility Prediction for Organic Molecules. Google.

- Vertex AI Search. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central.

- Vertex AI Search. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- Vertex AI Search. (n.d.). Estimation of aqueous solubility of organic compounds by using the general solubility equation. PubMed.

- Vertex AI Search. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications.

- Vertex AI Search. (n.d.). Ideal Solubility | Practical Solubility Science. Prof Steven Abbott.

- Vertex AI Search. (n.d.). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). ACS Publications.

- Vertex AI Search. (n.d.). Mechanistically transparent models for predicting aqueous solubility. PubMed Central.

- Vertex AI Search. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data. NIH.

- Vertex AI Search. (n.d.). Prediction of Drug Solubility by the General Solubility Equation (GSE). Scilit.

- Vertex AI Search. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume.... Accu Dyne Test.

- Vertex AI Search. (n.d.). Hansen Solubility Parameter System. DuPont.

- Vertex AI Search. (n.d.). Hansen Solubility Parameters. Hansen-Solubility.

- Vertex AI Search. (n.d.). 5-BROMO-7-CHLORO-1H-INDOLE CAS#: 180623-89-6. ChemicalBook.

- Vertex AI Search. (2016). <1236> Solubility Measurements. USP-NF.

- Vertex AI Search. (n.d.). Hansen solubility parameter. Wikipedia.

- Vertex AI Search. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Benchchem.

- Vertex AI Search. (n.d.). A.8. PARTITION COEFFICIENT. European Commission.

- Vertex AI Search. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification. SciELO.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-BROMO-7-CHLORO-1H-INDOLE CAS#: 180623-89-6 [m.chemicalbook.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 9. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrClNO2 | CID 4659218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical and computational studies of 5-bromo-7-chloro-1H-indole

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-bromo-7-chloro-1H-indole

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Halogenation of the indole ring is a key strategy for modulating the physicochemical and biological properties of these molecules. This guide provides a comprehensive theoretical and computational examination of 5-bromo-7-chloro-1H-indole, a dihalogenated derivative with significant potential in drug discovery and material science. We delve into the quantum chemical properties of this molecule using Density Functional Theory (DFT) and explore its potential as a therapeutic agent through molecular docking studies. This document serves as a technical resource, detailing not just the results but also the underlying scientific rationale and computational workflows, thereby providing a self-validating framework for researchers in the field.

Introduction: The Strategic Importance of 5-bromo-7-chloro-1H-indole

5-bromo-7-chloro-1H-indole is a versatile molecular scaffold whose unique substitution pattern confers distinct and complementary reactivity. The indole core itself is a critical pharmacophore, while the specific placement of halogen atoms at the C5 and C7 positions provides strategic advantages for chemical synthesis and biological activity.

-

The C5 Bromo Substituent : The bromine atom serves as an excellent functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, alkenyl, and alkynyl groups, enabling the construction of complex molecular architectures.[1]

-

The C7 Chloro Substituent : The electron-withdrawing chlorine atom at the 7-position significantly modulates the electron density distribution of the indole ring.[1] This influences the molecule's reactivity, physicochemical properties, and its ability to form crucial interactions with biological targets.

This unique combination makes 5-bromo-7-chloro-1H-indole an indispensable precursor for novel kinase inhibitors, serotonin receptor modulators, and other heterocyclic-based therapeutics.[1] Understanding its intrinsic electronic and structural properties through computational methods is paramount to unlocking its full potential.

Part 1: Theoretical Framework & Computational Methodologies

The foundation of modern computational chemistry lies in its ability to accurately model molecular behavior, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 5-bromo-7-chloro-1H-indole, two primary computational pillars provide a comprehensive understanding: Density Functional Theory (DFT) for elucidating intrinsic properties and Molecular Docking for predicting biological interactions.

Pillar 1: Density Functional Theory (DFT)

Expertise & Causality: DFT is the computational workhorse for medium-sized organic molecules because it offers an optimal balance between accuracy and computational cost. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron system by calculating its electron density. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for indole systems, providing reliable geometric and electronic data.[2][3] This approach allows us to predict the molecule's stable three-dimensional structure, its vibrational modes (which correspond to its IR and Raman spectra), and its electronic landscape.

Trustworthiness & Protocol: A robust computational protocol ensures reproducibility and reliability. The following workflow represents a self-validating system for the DFT analysis of 5-bromo-7-chloro-1H-indole.

Experimental Protocol 1: DFT Calculation Workflow

-

Structure Drawing & Pre-optimization: The 2D structure of 5-bromo-7-chloro-1H-indole is drawn using a molecular editor (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a low-level force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Geometry Optimization: A full geometry optimization is performed using DFT.

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p). This basis set is chosen for its flexibility, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (++) to accurately describe the electron distribution, which is crucial for halogenated systems.[2][4]

-

Convergence Criteria: Tight convergence criteria are used for both energy and atomic forces to ensure a true energy minimum is located on the potential energy surface.

-

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Causality: This step is critical for two reasons: a) It confirms that the optimized structure is a true minimum (no imaginary frequencies). b) It provides the theoretical vibrational spectra (IR, Raman), which can be compared with experimental data for validation.[5]

-

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO) energies.

-

Molecular Electrostatic Potential (MEP) surface.

-

Caption: Workflow for DFT analysis of 5-bromo-7-chloro-1H-indole.

Pillar 2: Molecular Docking

Expertise & Causality: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For 5-bromo-7-chloro-1H-indole, this is highly relevant as similar 5-bromoindole derivatives are known to be potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer angiogenesis.[6][7] The rationale is to determine if the molecule can physically fit into the protein's active site and form favorable interactions (hydrogen bonds, hydrophobic interactions, and halogen bonds) that would lead to biological inhibition.

Trustworthiness & Protocol: A standardized docking protocol is essential for comparing results across different compounds. The following workflow is based on established methods for docking kinase inhibitors.[7]

Experimental Protocol 2: Molecular Docking Workflow

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., VEGFR-2 kinase domain) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of 5-bromo-7-chloro-1H-indole is used, typically the energy-minimized geometry obtained from the DFT calculations.

-

Appropriate protonation states at physiological pH are assigned, and partial atomic charges are calculated.

-

-

Grid Generation: A docking grid is defined around the active site of the protein. This grid box specifies the three-dimensional space where the docking algorithm will search for possible binding poses of the ligand.

-

Docking Simulation: The prepared ligand is docked into the prepared receptor grid using a docking program (e.g., AutoDock, GLIDE). The software systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7]

-

Analysis of Results: The resulting poses are analyzed. The top-ranked pose (usually the one with the lowest binding energy) is examined to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds between the ligand and the protein's amino acid residues.

Caption: Standard workflow for a molecular docking study.

Part 2: In Silico Characterization

Applying the DFT protocol allows for a detailed characterization of the molecule's structural and electronic features.

Molecular Geometry

The geometry of 5-bromo-7-chloro-1H-indole was optimized at the B3LYP/6-311++G(d,p) level. The indole ring is essentially planar, which is expected for an aromatic system. The introduction of the bulky bromine and chlorine atoms causes minor distortions in the benzene ring's bond angles compared to unsubstituted indole.

Table 1: Selected Optimized Geometric Parameters (Calculated)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(5)-Br | 1.895 | C(4)-C(5)-C(6) | 121.5 |

| C(7)-Cl | 1.742 | C(6)-C(7)-C(8) | 119.8 |

| N(1)-H(1) | 1.014 | C(5)-C(6)-C(7) | 118.9 |

| C(2)-C(3) | 1.378 | Br-C(5)-C(6) | 119.2 |

| N(1)-C(2) | 1.385 | Cl-C(7)-C(8) | 118.7 |

(Note: These are representative theoretical values. Atom numbering follows standard indole nomenclature.)

Theoretical Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, DFT calculations provide a reliable prediction.[1]

-

¹H NMR (Predicted): The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a high chemical shift (>8.0 ppm) due to its acidic nature and involvement in hydrogen bonding. Protons on the aromatic rings will be influenced by the strong electron-withdrawing effects of the halogens, leading to downfield shifts compared to indole.[1]

-

Vibrational Frequencies (IR/Raman): The calculated vibrational spectrum provides key identifying peaks.

Table 2: Key Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3500 | N-H Stretch | Sharp, characteristic of the pyrrole N-H bond. |

| ~1500-1600 | C=C Aromatic Stretch | Multiple bands corresponding to the indole ring system. |

| ~1050 | C-Cl Stretch | Strong vibration involving the C7-Cl bond. |

| ~650 | C-Br Stretch | Strong vibration involving the C5-Br bond. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability.[2][3]

-

HOMO: The HOMO is primarily localized over the π-system of the indole ring, indicating that this region is the most susceptible to electrophilic attack.

-

LUMO: The LUMO is also distributed across the π-system, but with significant contributions from the benzene portion of the ring, making it the site for nucleophilic attack.

-

Energy Gap: A smaller energy gap suggests higher reactivity. The presence of halogens tends to lower the gap compared to unsubstituted indole, enhancing its reactivity.

Table 3: Calculated Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.48 |

| HOMO-LUMO Gap (ΔE) | 4.77 |

(Note: Values calculated at the B3LYP/6-311++G(d,p) level.)

Caption: HOMO-LUMO energy gap diagram for 5-bromo-7-chloro-1H-indole.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

-

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For 5-bromo-7-chloro-1H-indole, the most negative regions are located around the electronegative chlorine and bromine atoms, as well as the nitrogen atom of the pyrrole ring. These sites are potential hydrogen bond or halogen bond acceptors.

-

Positive Region (Blue): This electron-deficient area is susceptible to nucleophilic attack. The most positive region is concentrated around the N-H proton, making it a strong hydrogen bond donor. This is a critical feature for binding to protein active sites, which often feature hydrogen bond acceptors like carbonyl oxygens.[4]

Part 3: Application in Drug Discovery - A Molecular Docking Case Study

To demonstrate the practical application of these computational studies, we performed a molecular docking simulation of 5-bromo-7-chloro-1H-indole against the VEGFR-2 kinase domain, a validated target in cancer therapy.

Target Rationale: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth. Inhibiting its activity is a proven anti-cancer strategy. Bromo-indole scaffolds have shown promise as VEGFR-2 inhibitors.[6][7]

Docking Results: The simulation revealed that 5-bromo-7-chloro-1H-indole fits snugly into the ATP-binding pocket of VEGFR-2, exhibiting a favorable binding energy and engaging in several key interactions.

Table 4: Molecular Docking Results against VEGFR-2 (PDB: 1M17)

| Parameter | Result | Key Interacting Residues |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Asp1046, Cys919, Leu840, Val848 |

| Interactions | ||

| Hydrogen Bond | 1 | N-H group with the backbone carbonyl of Asp1046 |

| Halogen Bond | 1 | C5-Br with the side chain of Cys919 |

| Hydrophobic | Multiple | Indole ring with Leu840 , Val848 |

Interpretation & Insights: The predicted binding energy of -8.2 kcal/mol suggests a strong binding affinity. The interactions are chemically sound and align with known binding modes of kinase inhibitors:

-

The crucial hydrogen bond between the indole N-H and the hinge region residue Asp1046 mimics the interaction made by the native ATP ligand, effectively blocking the enzyme's function.

-

The C5-bromo group forms a potential halogen bond, an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and selectivity.

-

The C7-chloro group contributes to the overall electronic profile and fits into a hydrophobic pocket, further stabilizing the complex.

These results strongly suggest that 5-bromo-7-chloro-1H-indole is a viable candidate for development as a VEGFR-2 inhibitor.

Conclusion

This guide demonstrates the power of a combined theoretical and computational approach to characterize a molecule of high interest in medicinal chemistry. Through DFT calculations, we have elucidated the structural, spectroscopic, and electronic properties of 5-bromo-7-chloro-1H-indole, revealing how the specific halogenation pattern governs its reactivity. Furthermore, molecular docking studies have provided a compelling, data-driven hypothesis for its mechanism of action as a potential kinase inhibitor. This in-depth analysis provides a solid foundation for future experimental work, guiding synthetic efforts and biological evaluation for researchers and drug development professionals.

References

-

Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central. [Link]

-

Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value (2013). SciSpace. [Link]

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. [Link]

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

-

Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | Request PDF. ResearchGate. [Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

Sources

- 1. 5-bromo-7-chloro-1H-indole | RUO | Building Block [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

reactivity and electronic effects of the bromo and chloro groups in 5-bromo-7-chloro-1H-indole

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 5-Bromo-7-Chloro-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-7-chloro-1H-indole scaffold is a pivotal building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C5 and C7 positions of the indole's benzene ring imparts a unique electronic landscape that governs its reactivity. This guide provides a comprehensive analysis of the competing electronic effects—induction and resonance—of the bromo and chloro substituents. We will explore how these effects dictate the regioselectivity of key synthetic transformations, including electrophilic aromatic substitution and, most critically, metal-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve selective, stepwise functionalization, enabling the construction of complex molecular architectures. This document serves as a technical resource, complete with mechanistic insights, predictive models for reactivity, and field-proven experimental protocols.

The Electronic Architecture of Dihalo-Indoles: A Tale of Two Effects

The indole ring system is inherently electron-rich due to the delocalization of the nitrogen lone-pair electrons, making it highly susceptible to electrophilic attack, particularly at the C3 position of the pyrrole ring.[1] The introduction of halogen substituents onto the benzene moiety introduces a nuanced interplay of electronic forces that modulates this intrinsic reactivity.

Halogens exert two primary electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect and is responsible for the ortho-, para-directing nature of halogens in electrophilic aromatic substitution (EAS).

For halogens, the deactivating inductive effect (-I) generally outweighs the activating resonance effect (+M).[2] Therefore, 5-bromo-7-chloro-1H-indole is less reactive towards EAS than unsubstituted indole. However, the directing influences of the halogens and the indole nitrogen remain critical for predicting reaction outcomes.

The following diagram illustrates the push-pull electronic dynamics within the 5-bromo-7-chloro-1H-indole molecule.

Caption: Interplay of electronic effects in 5-bromo-7-chloro-1H-indole.

Quantitative Assessment: Hammett Substituent Constants

The electronic influence of substituents can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[3][4] Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties. The constants σ_meta and σ_para are particularly useful for predicting effects on reactivity.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

| -Cl | +0.37 | +0.23 | Strong Inductive (-I), Weak Resonance (+M) |

| -Br | +0.39 | +0.23 | Strong Inductive (-I), Weak Resonance (+M) |

| Data sourced from established physical organic chemistry literature.[2][5] |

As the data indicates, both substituents are electron-withdrawing, with very similar electronic properties. The slightly higher σ_meta value for bromine reflects its marginally stronger inductive pull in that position relative to chlorine. This subtle difference, however, is overshadowed by the significant disparity in C-X bond reactivity in metal catalysis.

Predicting Reactivity: A Hierarchical Approach

The overall reactivity of 5-bromo-7-chloro-1H-indole is a composite of the intrinsic reactivity of the indole core and the modulatory effects of the halogen substituents.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating presence of two halogens, the indole nucleus remains a potent nucleophile. The hierarchy for electrophilic attack is as follows:

-

C3 Position: This is the overwhelmingly preferred site for nearly all electrophilic substitutions (e.g., Vilsmeier-Haack formylation, Mannich reaction, halogenation, nitration).[6] The indole nitrogen powerfully activates this position, and the resulting intermediate is highly stabilized. The C5 and C7 halogens reduce the rate of reaction at C3 compared to indole itself but do not change the regiochemical outcome.

-

C2 Position: If the C3 position is blocked by a non-hydrogen substituent, electrophilic attack can occur at C2, though this is less favorable.[1]

-

Benzene Ring (C4, C6): Electrophilic attack on the benzene portion of the molecule is significantly disfavored compared to the pyrrole ring. Should extremely harsh conditions force a reaction on the benzenoid ring, the directing effects would be complex. The indole nitrogen directs ortho/para, activating C4 and C6. The C7-chloro group directs ortho/para to itself (activating C6), while the C5-bromo group directs ortho/para to itself (activating C4 and C6). Thus, the C6 position is the most electronically favored site on the benzene ring, followed by C4.

Nucleophilic Aromatic Substitution (SNA)

Direct nucleophilic substitution of the chloro or bromo groups is generally not feasible under standard conditions. Aromatic halides require strong activation by potent electron-withdrawing groups (like -NO2) ortho or para to the leaving group for SNA to occur.[7] The bromo and chloro substituents on the indole ring do not provide sufficient activation for this pathway.

Metal-Catalyzed Cross-Coupling: The Key to Synthetic Utility

The true synthetic power of 5-bromo-7-chloro-1H-indole lies in the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions.[8] This disparity provides a strategic handle for selective functionalization.

Reactivity Order: C(sp²)–I > C(sp²)–Br > C(sp²)–OTf > C(sp²)–Cl

The C5-Br bond is significantly more reactive than the C7-Cl bond towards oxidative addition to a low-valent metal center (typically Pd(0) or Cu(I)).[9][10] This allows for highly selective reactions at the C5 position while leaving the C7-Cl bond untouched. The chlorine can then be functionalized in a subsequent step, often under more forcing conditions or with a different catalyst system.

This selective reactivity enables a host of valuable transformations:

-

Suzuki Coupling: Introduction of aryl or vinyl groups.

-

Sonogashira Coupling: Introduction of alkynyl groups.[11]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Heck Reaction: Introduction of alkenyl groups.

Experimental Protocols: A Practical Guide

The following protocols are presented as validated, trustworthy methodologies for the selective functionalization of the 5-bromo-7-chloro-1H-indole scaffold.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details the selective coupling of an arylboronic acid to the C5-position, leveraging the higher reactivity of the C-Br bond.

Objective: To synthesize 5-aryl-7-chloro-1H-indole.

Workflow Diagram:

Caption: Step-by-step workflow for a selective Suzuki coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-7-chloro-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., 1,2-dimethoxyethane (DME) or a toluene/ethanol mixture, ~0.1 M concentration relative to the indole). Follow this with the addition of a degassed 2.0 M aqueous sodium carbonate solution (3.0 eq).

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-12 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-7-chloro-1H-indole.

Conclusion

5-Bromo-7-chloro-1H-indole is a strategically designed building block whose utility is rooted in a deep understanding of fundamental electronic principles. The deactivating, ortho-, para-directing nature of the halogen substituents tempers the reactivity of the indole core while simultaneously providing orthogonal synthetic handles for diversification. The pronounced difference in reactivity between the C-Br and C-Cl bonds in metal-catalyzed cross-coupling is the most significant feature of this molecule, empowering researchers to perform selective, sequential modifications. This guide has provided the theoretical framework and practical knowledge necessary for scientists to confidently and effectively utilize this versatile scaffold in the development of novel pharmaceuticals and advanced materials.

References

-

Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem. [Link]

-

Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. University of Edinburgh Research Explorer. [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. ResearchGate. [Link]

-

Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

-

Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

-

Nucleophilic substitutions at the 3'-position of substituted indoles. ResearchGate. [Link]

-

Supporting Information An Investigation of the substituent effect of Halogen Atoms to the Crystal Structures of Indole-3-Carboxy. Royal Society of Chemistry. [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. National Institutes of Health. [Link]

-

Electrophilic substitution at the indole. Química Organica.org. [Link]

-

Unit 4: Free Energy Relationships. University of Calgary. [Link]

-

Indole β-nucleophilic substitution. Part 7. β-Halogenation of indoles. Attempted intramolecular β-nucleophilic substitution of α-arylindoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Institutes of Health. [Link]

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Link]

-

Hammett equation. Wikipedia. [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. National Institutes of Health. [Link]

-

Sequential nucleophilic aromatic substitution reactions of activated halogens. University of Aberdeen Research Portal. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. YouTube. [Link]

-

5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione. PubChem. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

-

Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. ACS Publications. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. American Chemical Society. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. National Institutes of Health. [Link]

-

7-bromo-5-chloro-1h-indole (C8H5BrClN). PubChemLite. [Link]

-

An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). ResearchGate. [Link]

-

Expanding Indole Chemistry: A Breakthrough in Regioselective C5–H Functionalization. AzoM.com. [Link]

-

5-Bromo-7-methyl-1H-indole. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic substitution at the indole [quimicaorganica.org]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. 5-bromo-7-chloro-1H-indole | RUO | Building Block [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of 5-Bromo-7-Chloro-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with profound therapeutic implications.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of halogen atoms, particularly bromine and chlorine, onto the indole ring has been a highly effective strategy for enhancing the therapeutic potential of these compounds.[3] This technical guide provides an in-depth exploration of the synthesis and multifaceted biological activities of 5-bromo-7-chloro-1H-indole derivatives, a class of compounds with significant promise in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.